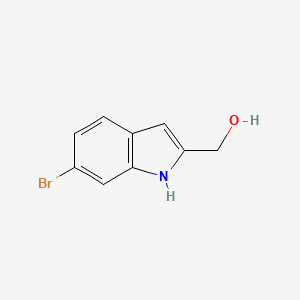

(6-bromo-1H-indol-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSVVCNALIWZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544008 | |

| Record name | (6-Bromo-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923197-75-5 | |

| Record name | (6-Bromo-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-bromo-1H-indol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-bromo-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (6-bromo-1H-indol-2-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a halogenated indole derivative. The presence of the bromine atom and the hydroxymethyl group at specific positions on the indole scaffold makes it a versatile intermediate for the synthesis of more complex molecules. Its chemical structure is depicted below:

Figure 1: 2D structure of this compound.

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 923197-75-5 |

| Appearance | White solid |

| Melting Point | 111-113 °C |

| Boiling Point | 415.5 ± 30.0 °C at 760 mmHg |

| Density | 1.7 ± 0.1 g/cm³ |

| Flash Point | 205.1 ± 24.6 °C |

| logP | 2.42 |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of a corresponding 6-bromoindole-2-carboxylic acid or its ester derivative. A common and effective method involves the use of a reducing agent such as lithium aluminium hydride (LiAlH₄).

Experimental Protocol: Reduction of 6-Bromoindole-2-carboxylate

This protocol describes a general procedure for the reduction of an indole-2-carboxylate to the corresponding 2-hydroxymethylindole.[1]

Materials:

-

Ethyl 6-bromoindole-2-carboxylate

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminium hydride (a molar excess, typically 2-4 equivalents) in anhydrous diethyl ether or THF is prepared.

-

Addition of a-Ester: A solution of ethyl 6-bromoindole-2-carboxylate in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C.

-

Work-up: The resulting mixture is filtered, and the solid residue is washed thoroughly with the solvent. The combined organic filtrates are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Figure 2: General workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons of the hydroxymethyl group, and the N-H proton. The bromine atom at the 6-position will influence the chemical shifts and coupling constants of the aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the bromine will be significantly influenced, as will the carbons of the indole core and the hydroxymethyl group.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Reactivity and Potential Applications

The this compound molecule possesses several reactive sites that can be exploited for further chemical modifications.

-

Indole N-H: The nitrogen atom of the indole ring can undergo various reactions, including alkylation, acylation, and protection.

-

Hydroxymethyl Group: The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups such as halides or ethers.

-

Aromatic Ring: The bromine atom on the benzene ring is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 6-position.

The bromoindole scaffold is present in numerous marine natural products and has been associated with a variety of biological activities.[1] Consequently, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents.

Figure 3: Potential reaction pathways for this compound.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound. Further in-depth studies are warranted to fully elucidate its chemical reactivity and explore its potential in the development of novel therapeutic agents.

References

In-Depth Technical Guide: (6-bromo-1H-indol-2-yl)methanol (CAS: 923197-75-5)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

(6-bromo-1H-indol-2-yl)methanol is a halogenated indole derivative. The presence of the bromine atom and the hydroxymethyl group at positions 6 and 2, respectively, of the indole scaffold makes it a valuable building block in medicinal chemistry. The indole core is a privileged structure in numerous biologically active compounds.

| Property | Value | Source |

| CAS Number | 923197-75-5 | - |

| Molecular Formula | C₉H₈BrNO | - |

| Molecular Weight | 226.07 g/mol | - |

| Appearance | Solid (predicted) | - |

| Purity | Typically >95% (as supplied by vendors) | - |

| Storage | Sealed refrigeration | - |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

Reaction: Reduction of Methyl 6-bromo-1H-indole-2-carboxylate

Reagents and Materials:

-

Methyl 6-bromo-1H-indole-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Precursor: Dissolve methyl 6-bromo-1H-indole-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

-

Work-up: Filter the resulting mixture through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates.

-

Extraction: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Experimental Protocols

Based on the biological activities reported for structurally related bromo-indole derivatives, this compound is a candidate for investigation as an antimicrobial and anticancer agent.

Antimicrobial Activity

Rationale: Halogenated indoles, including 6-bromoindole, have demonstrated antimicrobial and antibiofilm activity against various bacterial pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Culture Preparation: Grow bacterial strains in appropriate broth (e.g., Mueller-Hinton Broth) to mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate with broth to achieve a range of desired concentrations.

-

Inoculation: Add the diluted bacterial inoculum to each well. Include positive controls (bacteria in broth without the compound) and negative controls (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Rationale: Various indole derivatives have been shown to possess cytotoxic effects against cancer cell lines and can modulate signaling pathways involved in cancer progression, such as the NF-κB pathway.[1][2]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Signaling Pathway Involvement

Hypothetical Target: NF-κB Signaling Pathway

Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer.[3] Indole derivatives have been identified as inhibitors of this pathway.[1][2] this compound could potentially inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Spectroscopic Data

Specific, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, MS) for this compound are not widely available in public databases. Characterization of the synthesized compound would be essential and would likely involve the following expected signals:

-

¹H NMR: Signals corresponding to the indole NH proton, aromatic protons on the benzene ring, a singlet for the methylene protons of the CH₂OH group, and a triplet for the hydroxyl proton.

-

¹³C NMR: Signals for the nine carbon atoms of the indole scaffold and the hydroxymethyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ) and characteristic isotopic peaks for the presence of a bromine atom.

Conclusion and Future Directions

This compound is a promising chemical entity for further investigation in drug discovery. Its synthesis is feasible through standard organic chemistry reactions. Based on the activities of related compounds, it warrants evaluation for its antimicrobial and anticancer properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological screening to determine its efficacy and mechanism of action, including its potential effects on signaling pathways like NF-κB.

References

- 1. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

(6-bromo-1H-indol-2-yl)methanol molecular weight and formula

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of (6-bromo-1H-indol-2-yl)methanol, a key intermediate in various synthetic applications. The data and protocols are presented to support researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [1][2][3][4][5] |

| Molecular Weight | 226.07 g/mol | [1][2][3][4] |

| CAS Number | 923197-75-5 | [1] |

| Appearance | Solid/Powder | [6] |

| Purity | Typically ≥95% | [1][5][6] |

| Canonical SMILES | C1=CC2=C(C=C1Br)NC(=C2)CO | [3] |

| InChI Key | CNSVVCNALIWZAK-UHFFFAOYSA-N | [3] |

Conceptual Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound. This process is conceptual and based on standard organic synthesis and analytical techniques for similar heterocyclic compounds.

Caption: Conceptual workflow for the synthesis and characterization of this compound.

Experimental Protocols

General Protocol for Reduction:

-

Dissolution: The 6-bromoindole precursor (e.g., 6-bromo-1H-indole-2-carbaldehyde) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or methanol, under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A reducing agent (e.g., sodium borohydride) is added portion-wise to the solution at a controlled temperature, typically 0 °C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final product.

Characterization and Quality Control:

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): This technique is employed to verify the molecular weight of the final product.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound and quantifying any impurities.[7]

These analytical methods are crucial for ensuring the quality and consistency of the synthesized material for research and development purposes.[7]

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C9H8BrNO | CID 13567957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic and Structural Analysis of Brominated Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, experimentally verified spectroscopic data (NMR, IR, MS) for the specific compound (6-bromo-1H-indol-2-yl)methanol is not publicly available at this time. This guide will instead provide a detailed analysis of the closely related and well-characterized compound, 6-bromo-1H-indole , to serve as a valuable reference. The methodologies and workflows presented are broadly applicable to the characterization of indole derivatives.

Introduction

Indole and its halogenated derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The precise characterization of these molecules is critical for drug discovery and development, ensuring structural integrity and purity. This technical guide provides a summary of available spectroscopic data for 6-bromo-1H-indole and outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of indole-containing compounds.

Spectroscopic Data for 6-bromo-1H-indole

The following tables summarize the available spectroscopic data for 6-bromo-1H-indole, a structurally similar compound to this compound. This information can be used as a reference for interpreting the spectra of related derivatives.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 6-bromo-1H-indole

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |

| H-1 (NH) | ~8.1 (broad) | s | - | CDCl₃ |

| H-2 | 7.20-7.25 | m | - | CDCl₃ |

| H-3 | 6.45-6.50 | m | - | CDCl₃ |

| H-4 | 7.50 | d | 8.4 | CDCl₃ |

| H-5 | 7.15 | dd | 8.4, 1.8 | CDCl₃ |

| H-7 | 7.45 | d | 1.8 | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for 6-bromo-1H-indole [1]

| Carbon | Chemical Shift (δ) ppm | Solvent |

| C-2 | 125.0 | CDCl₃ |

| C-3 | 102.6 | CDCl₃ |

| C-3a | 129.5 | CDCl₃ |

| C-4 | 122.5 | CDCl₃ |

| C-5 | 121.5 | CDCl₃ |

| C-6 | 115.0 | CDCl₃ |

| C-7 | 114.5 | CDCl₃ |

| C-7a | 137.0 | CDCl₃ |

Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data for 6-bromo-1H-indole [1]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3400 |

| C-H (aromatic) | Stretch | ~3100-3000 |

| C=C (aromatic) | Stretch | ~1600-1450 |

| C-N | Stretch | ~1350-1250 |

| C-Br | Stretch | ~650-550 |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 6-bromo-1H-indole [1]

| Technique | m/z of Molecular Ion [M]⁺ | Key Fragmentation Peaks (m/z) |

| Electron Impact (EI) | 195/197 (due to ⁷⁹Br/⁸¹Br isotopes) | 116, 89 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30). Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer setup.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

-

Typical parameters include a spectral width of ~200-250 ppm, a longer acquisition time, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the ATR accessory or the KBr pellet holder into the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty accessory or pure KBr pellet.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Further dilute the stock solution to a final concentration of ~1-10 µg/mL.

-

-

Data Acquisition (Electron Impact - EI):

-

Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC).

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via a syringe pump or liquid chromatograph (LC).

-

A high voltage is applied to the capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

-

Mass Analysis and Detection:

-

The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

Analyze the fragmentation pattern to deduce structural information.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural elucidation of a synthesized organic compound using spectroscopic methods.

References

In-depth Technical Guide: ¹H NMR Spectrum of (6-bromo-1H-indol-2-yl)methanol

While a definitive ¹H NMR analysis of (6-bromo-1H-indol-2-yl)methanol cannot be presented, this guide will provide a foundational understanding of the expected spectrum based on the known chemical shifts of related indole derivatives. This theoretical analysis will serve as a valuable reference for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the indole core, the methylene group, and the hydroxyl group. The exact chemical shifts (δ), coupling constants (J), and multiplicities will be influenced by the solvent used for analysis. The following table outlines the predicted proton environments and their expected spectral characteristics.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | 8.0 - 9.0 | Broad Singlet | - | 1H |

| H7 | 7.6 - 7.8 | Doublet | ~1.5 - 2.0 | 1H |

| H4 | 7.4 - 7.6 | Doublet | ~8.0 - 8.5 | 1H |

| H5 | 7.1 - 7.3 | Doublet of Doublets | ~8.0 - 8.5, ~1.5 - 2.0 | 1H |

| H3 | 6.3 - 6.5 | Singlet or Triplet (small J) | - | 1H |

| -CH₂OH | 4.7 - 4.9 | Singlet or Doublet | - | 2H |

| -CH₂OH | Variable | Broad Singlet | - | 1H |

Note: The chemical shift of the N-H and O-H protons can vary significantly depending on the solvent, concentration, and temperature. The multiplicity of the H3 proton may appear as a singlet or a small triplet due to coupling with the methylene protons. The methylene (-CH₂) protons are expected to be nearly equivalent and may appear as a singlet, or as a doublet if coupled to the hydroxyl proton.

Experimental Protocols: A General Approach

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general synthetic strategy can be proposed based on established indole chemistry.

Synthesis of this compound:

A plausible synthetic route would involve the reduction of a corresponding 2-formyl or 2-carboxy derivative of 6-bromoindole.

-

Starting Material: 6-bromo-1H-indole-2-carbaldehyde or a corresponding ester.

-

Reduction: The carbonyl group can be reduced to a hydroxymethyl group using a suitable reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

¹H NMR Sample Preparation and Acquisition:

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Approximately 5-10 mg of the purified this compound would be dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The ¹H NMR spectrum would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

Structural Visualization and Proton Assignment

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound with the protons labeled according to the predicted ¹H NMR assignments.

Caption: Chemical structure of this compound with proton labeling.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of (6-bromo-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (6-bromo-1H-indol-2-yl)methanol. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, the data presented herein is a reasoned estimation based on the analysis of structurally related indole derivatives. This document also outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds and includes visualizations to illustrate the molecular structure and analytical workflow.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from known data for 6-bromo-1H-indole, indole-2-methanol, and other substituted indoles. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the indole ring system.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~140-145 | Deshielded due to the attachment of the hydroxymethyl group and the nitrogen atom. |

| C-3 | ~100-105 | Shielded, typical for the C-3 position in 2-substituted indoles. |

| C-3a | ~128-132 | Bridgehead carbon, influenced by both the pyrrole and benzene rings. |

| C-4 | ~120-125 | Aromatic carbon on the benzene ring. |

| C-5 | ~122-127 | Aromatic carbon, expected to be influenced by the distant bromine atom. |

| C-6 | ~115-120 | Directly attached to the electron-withdrawing bromine atom, causing significant deshielding. |

| C-7 | ~113-118 | Aromatic carbon adjacent to the pyrrole ring fusion. |

| C-7a | ~136-140 | Bridgehead carbon adjacent to the nitrogen, deshielded. |

| -CH₂OH | ~55-60 | Aliphatic carbon of the hydroxymethyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standardized procedure for the acquisition of ¹³C NMR data for this compound and similar indole derivatives.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of indole derivatives and its relatively unobtrusive signals in the ¹³C NMR spectrum. Deuterated chloroform (CDCl₃) can also be used, but the NH proton may exchange with residual D₂O.

-

Concentration: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer and Parameters:

-

Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum by removing C-H coupling.

-

Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for indole derivatives.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if required.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.

-

Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent signal (DMSO-d₆ at 39.52 ppm).

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a typical workflow for NMR analysis.

Mass Spectrometry Fragmentation of (6-bromo-1H-indol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pathway of (6-bromo-1H-indol-2-yl)methanol. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide synthesizes known fragmentation patterns of related chemical moieties—namely indoles, benzylic alcohols, and bromoaromatic compounds—to propose a plausible fragmentation cascade. This document is intended to serve as a predictive resource for researchers working with this and structurally similar molecules in mass spectrometry-based analyses.

Proposed Electron Ionization Fragmentation Pathway

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[1] The fragmentation of this compound is expected to be initiated by the loss of an electron from the indole ring system, which contains lone pair electrons on the nitrogen and a π-electron system, to form a radical cation (molecular ion, M•+). The subsequent fragmentation is driven by the stability of the resulting fragments.

The molecular ion of this compound (m/z 225/227, due to the isotopic abundance of ⁷⁹Br and ⁸¹Br) is anticipated to undergo several key fragmentation steps:

-

Alpha-Cleavage: A primary and highly favorable fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[2] In this case, it would be the bond between the indole ring and the methanol carbon. However, a more likely initial fragmentation for this molecule is the loss of the hydroxyl radical (•OH) or a water molecule (H₂O).

-

Loss of a Hydroxyl Radical: The molecular ion can lose a hydroxyl radical (•OH) to form a stable resonance-stabilized cation at m/z 208/210. This cation is stabilized by the indole ring.

-

Formation of the Quinolinium-like Ion: A subsequent loss of a bromine radical (•Br) from the m/z 208/210 fragment would lead to a highly stable quinolinium-like ion at m/z 129.

-

Loss of Formaldehyde: Alternatively, the molecular ion can undergo cleavage of the bond between the indole ring and the methanol group, with the charge retained on the indole portion. This would lead to the loss of formaldehyde (CH₂O, 30 Da) and the formation of a 6-bromo-1H-indole radical cation at m/z 195/197. This is a common fragmentation pattern for benzylic alcohols.

-

Fragmentation of the Indole Ring: The 6-bromo-1H-indole fragment (m/z 195/197) can then undergo the characteristic fragmentation of the indole ring system, which typically involves the loss of hydrogen cyanide (HCN).[3] This would result in a fragment ion at m/z 168/170. Further fragmentation can lead to the loss of the bromine atom, resulting in a fragment at m/z 89.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral loss for the mass spectrometry fragmentation of this compound. The presence of bromine will result in characteristic isotopic patterns (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) for all bromine-containing fragments.

| Proposed Fragment Ion | m/z (⁷⁹Br/⁸¹Br) | Proposed Neutral Loss |

| [M]•+ (Molecular Ion) | 225/227 | - |

| [M - •OH]+ | 208/210 | •OH |

| [M - CH₂O]•+ | 195/197 | CH₂O |

| [M - CH₂O - HCN]•+ | 168/170 | CH₂O, HCN |

| [M - •OH - •Br]+ | 129 | •OH, •Br |

| [M - CH₂O - •Br]+ | 116 | CH₂O, •Br |

| [M - CH₂O - HCN - •Br]+ | 89 | CH₂O, HCN, •Br |

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for the analysis of small, volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is provided below. This protocol can be adapted for the target analyte. For non-volatile samples, direct infusion into a mass spectrometer with a suitable ionization source would be necessary.

Sample Preparation:

-

Dissolution: Accurately weigh approximately 1 mg of the purified this compound sample.[3]

-

Solvent: Dissolve the sample in a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate to a concentration of approximately 1 mg/mL.[4]

-

Dilution: For GC-MS analysis, further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.[4]

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the GC column and mass spectrometer.[4]

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI)[5]

-

Electron Energy: 70 eV[1]

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-500

Mandatory Visualizations

Caption: Proposed EI fragmentation pathway of this compound.

Caption: General workflow for GC-MS analysis of small organic molecules.

References

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

Physical properties of (6-bromo-1H-indol-2-yl)methanol (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the compound (6-bromo-1H-indol-2-yl)methanol (CAS No. 923197-75-5). A thorough understanding of these properties, specifically melting point and solubility, is fundamental for applications in medicinal chemistry, process development, and formulation design. This document outlines the available data, presents detailed experimental protocols for property determination, and includes a logical workflow for these characterization processes.

Core Physicochemical Properties

This compound is a substituted indole derivative. The presence of the bromine atom, the hydroxyl group, and the indole nucleus imparts specific characteristics that influence its behavior in various physical and chemical environments.

Data Presentation

The quantitative and qualitative data for this compound are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 923197-75-5 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Solid (predicted) |

Table 2: Thermal and Solubility Properties of this compound

| Property | Value/Prediction | Rationale/Comments |

| Melting Point | 111-113 °C | Experimentally determined value. |

| Solubility | The following are predictions based on the structure and solubility of similar indole derivatives. Experimental verification is recommended. | |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | The polar nature and hydrogen bond accepting capabilities of these solvents are expected to effectively solvate the indole N-H and methanol O-H groups. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound. Indole itself is highly soluble in methanol.[1] |

| Chlorinated Solvents (e.g., Dichloromethane) | Moderate | The overall molecular structure has significant non-polar character, suggesting reasonable solubility. |

| Aromatic Solvents (e.g., Toluene) | Low to Moderate | Aromatic interactions between the solvent and the indole ring may contribute to solubility, but the polarity difference could be a limiting factor. |

| Non-Polar Aliphatic Solvents (e.g., Hexanes) | Low | The significant polarity of the hydroxymethyl and N-H groups makes solvation by highly non-polar solvents unfavorable. |

| Aqueous Solvents (e.g., Water) | Low | While capable of hydrogen bonding, the large hydrophobic bromo-indole core is expected to limit aqueous solubility significantly. |

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are provided below. These standard procedures are crucial for verifying the properties of newly synthesized batches or for use in further formulation studies.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For accurate results, at least two determinations should be performed.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., methanol, DMSO, water). The excess solid ensures that a saturated solution is achieved.

-

Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., a shaker bath set to 25 °C) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A precise aliquot of the clear, saturated supernatant is carefully removed. The concentration of the dissolved compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a calibration curve of known concentrations.

-

Calculation: The solubility is calculated from the determined concentration and is typically expressed in units of mg/mL or mol/L.

Workflow Visualization

The logical progression for the characterization of the physical properties of a compound like this compound is depicted in the workflow diagram below. This process ensures a systematic approach to gathering essential data for research and development.

Caption: Workflow for Determining Physical Properties.

References

An In-depth Technical Guide to the Discovery and First Synthesis of (6-bromo-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and first plausible synthetic route to (6-bromo-1H-indol-2-yl)methanol, a bromoindole derivative of interest in medicinal chemistry. While a singular "discovery" publication is not readily identifiable, this document outlines the most probable initial synthesis based on established organic chemistry principles. This guide includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthetic workflow to support researchers in the fields of chemical synthesis and drug development.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine substituent can significantly modulate the physicochemical and pharmacological properties of the indole scaffold, often enhancing potency and providing a handle for further chemical modification. This compound is a functionalized bromoindole that holds potential as a building block in the synthesis of more complex bioactive molecules. This guide details the likely first synthetic pathway to this compound, proceeding through the formylation of 6-bromoindole followed by the reduction of the resulting aldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor, 6-bromo-1H-indole-2-carbaldehyde, is provided in the table below for easy reference.

| Property | This compound | 6-bromo-1H-indole-2-carbaldehyde |

| CAS Number | 923197-75-5 | 105191-12-6[1] |

| Molecular Formula | C₉H₈BrNO | C₉H₆BrNO[1] |

| Molecular Weight | 226.07 g/mol | 224.06 g/mol [2] |

| Appearance | Likely a solid | Solid[2] |

| Purity | Typically >95% (Commercially available) | Typically >97% (Commercially available)[2] |

Experimental Protocols: First Plausible Synthesis

The first synthesis of this compound is likely to have been achieved through a two-step process starting from commercially available 6-bromoindole. The following protocols are based on well-established synthetic transformations for indole derivatives.

Step 1: Synthesis of 6-bromo-1H-indole-2-carbaldehyde

The formylation of indoles at the C2 position can be achieved through various methods. The Vilsmeier-Haack reaction is a common and effective method for this transformation.

Reaction Scheme:

Materials:

-

6-bromoindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-bromoindole (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture until the evolution of gas ceases and the pH is neutral or slightly basic.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 6-bromo-1H-indole-2-carbaldehyde by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

Quantitative Data for Step 1 (Illustrative):

| Parameter | Value |

| Starting Material | 6-bromoindole |

| Key Reagents | POCl₃, DMF |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

| Purity Assessment | TLC, NMR, Mass Spectrometry |

Step 2: Synthesis of this compound

The reduction of the aldehyde functional group to a primary alcohol is a standard transformation readily achieved with hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and compatibility with protic solvents.

Reaction Scheme:

Materials:

-

6-bromo-1H-indole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)[3]

-

Methanol or Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 6-bromo-1H-indole-2-carbaldehyde (1 equivalent) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or silica gel column chromatography if necessary.

Quantitative Data for Step 2 (Illustrative):

| Parameter | Value |

| Starting Material | 6-bromo-1H-indole-2-carbaldehyde |

| Key Reagent | Sodium Borohydride (NaBH₄)[3] |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 1.5-2.5 hours |

| Typical Yield | >90% |

| Purity Assessment | TLC, NMR, Mass Spectrometry |

Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway to this compound.

Caption: Synthetic pathway for this compound.

Potential Biological Significance

While specific biological studies on this compound are not extensively reported in the literature, the bromoindole scaffold is a well-established pharmacophore. Derivatives of bromoindole have demonstrated a wide range of biological activities, suggesting potential avenues of investigation for the title compound and its derivatives.

-

Anticancer Activity: Numerous bromoindole derivatives have been investigated for their antiproliferative effects against various cancer cell lines. The bromine atom can enhance the lipophilicity and binding affinity of the molecule to biological targets.

-

Enzyme Inhibition: The indole nucleus is known to interact with various enzymes. Bromo-substituted indoles may act as inhibitors of kinases, topoisomerases, or other enzymes involved in disease pathways.

-

Antimicrobial Properties: Indole derivatives have been explored for their antibacterial and antifungal activities. The presence of a bromine atom can contribute to the antimicrobial efficacy.

The following diagram illustrates the general concept of how the bromoindole core can be a starting point for developing various biologically active compounds.

Caption: Bromoindole scaffold as a precursor for bioactive compounds.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery. While its specific discovery is not documented in a singular publication, its synthesis can be reliably achieved through a two-step process involving the formylation of 6-bromoindole and subsequent reduction of the resulting aldehyde. The detailed protocols and data presented in this guide provide a solid foundation for researchers to synthesize and further explore the chemical and biological properties of this and related bromoindole derivatives. The established biological activities of the bromoindole scaffold warrant further investigation into the potential therapeutic applications of this compound and its analogs.

References

An In-Depth Technical Guide on the Stability and Storage of (6-bromo-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the research compound (6-bromo-1H-indol-2-yl)methanol. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. This document outlines known storage parameters, potential degradation pathways, and detailed experimental protocols for stability assessment, synthesis, and purification.

Core Stability and Storage Recommendations

This compound is a bromo-substituted indole derivative. While specific, publicly available long-term stability data for this exact compound is limited, general best practices for indole-containing molecules and supplier recommendations provide a strong framework for maintaining its integrity.

Key Storage Conditions:

Based on information from chemical suppliers, the primary recommendation for storing this compound is in a sealed container under refrigeration[1]. The indole nucleus, the core structure of this molecule, is known to be sensitive to environmental factors. Therefore, the following conditions are crucial for preserving the compound's purity and stability.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigeration (2-8 °C) | To minimize the rate of potential thermal degradation. |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation, as indole rings can be susceptible to oxidative degradation. |

| Light | Protection from Light (e.g., Amber Vial) | To prevent photodegradation, a common issue with aromatic and bromo-substituted compounds[2]. |

| Moisture | Tightly Sealed Container | To prevent hydrolysis and moisture-mediated degradation. |

Potential Degradation Pathways

While specific degradation products for this compound have not been extensively documented in the public domain, an understanding of indole chemistry allows for the postulation of likely degradation pathways. The indole ring is susceptible to oxidation, and the hydroxymethyl group at the 2-position can also undergo chemical transformations.

Oxidative Degradation: A primary degradation route for indoles involves oxidation. This can be initiated by atmospheric oxygen, particularly in the presence of light or metal ions. The initial oxidation of the indole ring can lead to the formation of oxindoles and isatins.

Dehydration and Polymerization: The hydroxymethyl group at the 2-position of the indole ring can be prone to dehydration, especially under acidic conditions or upon heating. This can lead to the formation of a reactive intermediate that may subsequently polymerize.

A proposed oxidative degradation pathway for this compound is illustrated below.

References

An In-depth Technical Guide to the Safety and Handling of (6-bromo-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (6-bromo-1H-indol-2-yl)methanol (CAS No. 923197-75-5), a compound often utilized in medicinal chemistry and pharmaceutical research.[1] Due to the nature of this and similar chemical compounds, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and to prevent environmental contamination. The information herein is compiled from available safety data sheets and chemical databases for the compound and its structural analogs.

Hazard Identification and Classification

This compound and structurally related bromo-indole compounds are classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2][3]

GHS Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling protocols section. Key precautions include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas.[6]

Physical and Chemical Properties

Quantitative data for the specific compound this compound is not always available. The following table includes known properties and indicates where data is not available.

| Property | Value |

| Molecular Formula | C9H8BrNO[1][7][8] |

| Molecular Weight | 226.07 g/mol [8] |

| Appearance | N/A[1] |

| Purity | >95% (typical)[1][2] |

| CAS Number | 923197-75-5[1] |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | Not Available |

| Solubility | Not Available |

Toxicological Information

Detailed toxicological studies for this compound have not been thoroughly conducted.[9] Information is largely based on analogous compounds.

| Toxicity Metric | Value | Species | Route |

| LD50 (Oral) | Not Available | ||

| LD50 (Dermal) | Not Available | ||

| LC50 (Inhalation) | Not Available | ||

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. |

Health Effects:

-

Inhalation : May cause respiratory tract irritation.[2] Symptoms can include coughing and shortness of breath.

-

Skin Contact : Causes skin irritation.[2] Prolonged contact may lead to redness and discomfort.

-

Eye Contact : Causes serious eye irritation.[2]

-

Ingestion : Harmful if swallowed.[2] May cause gastrointestinal irritation.[2]

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is mandatory when working with this compound.

4.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is required:

-

Eye/Face Protection : Wear chemical safety goggles with side-shields or a face shield.[10]

-

Hand Protection : Wear impervious protective gloves (e.g., nitrile rubber).[10]

-

Skin and Body Protection : Wear a laboratory coat and other impervious clothing as necessary to prevent skin contact.[10]

-

Respiratory Protection : If dust is generated or ventilation is inadequate, use a suitable respirator.[10]

4.2 Handling Protocol

-

Ventilation : Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6][11]

-

Avoid Contact : Do not get in eyes, on skin, or on clothing.[2] Avoid breathing dust.[6]

-

Hygiene : Wash hands and any exposed skin thoroughly after handling and before breaks.[2][11] Do not eat, drink, or smoke in the laboratory.[6]

-

Container Handling : Keep containers securely sealed when not in use.[6] Avoid physical damage to containers.[6]

4.3 Storage Protocol

-

Conditions : Store in a tightly-closed container in a cool, dry, and well-ventilated area.[11]

-

Incompatibilities : Keep away from incompatible substances and sources of ignition.[11]

-

Security : Store in a secure, locked-up location.[2]

Emergency and First Aid Procedures

Immediate action is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek medical attention.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[11] Continue rinsing and seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting.[11] Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[11] |

5.1 Accidental Release Measures

-

Evacuation : Evacuate personnel from the spill area.

-

Ventilation : Ensure adequate ventilation.

-

Containment : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

-

Cleanup : Wear appropriate PPE. For dry spills, sweep up or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[6][11]

-

Decontamination : Clean the spill area thoroughly.

5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10][11]

-

Specific Hazards : During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.[11]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Disposal Considerations

Dispose of waste material in accordance with all applicable local, state, and federal regulations.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[9] Contaminated packaging should be disposed of as unused product.[9]

Workflow and Logic Diagrams

The following diagram illustrates the standard workflow for safely handling a hazardous chemical powder like this compound in a laboratory setting.

Caption: Workflow for Safe Handling of Hazardous Chemical Powders.

References

- 1. This compound, CasNo.923197-75-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. sds.chemtel.net [sds.chemtel.net]

- 4. chemical-label.com [chemical-label.com]

- 5. 6-Bromo-1-methyl-1H-indole | C9H8BrN | CID 15546854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound | C9H8BrNO | CID 13567957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. capotchem.cn [capotchem.cn]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. aksci.com [aksci.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (6-bromo-1H-indol-2-yl)methanol from 6-bromoindole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the two-step synthesis of (6-bromo-1H-indol-2-yl)methanol, a valuable building block in medicinal chemistry and drug development, starting from commercially available 6-bromoindole. The synthesis involves an initial formylation of the indole at the C2 position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.

Data Presentation

A summary of the key quantitative data for the compounds involved in this synthesis is provided in the table below for easy reference and comparison.

| Compound Name | 6-bromoindole (Starting Material) | 6-bromo-1H-indole-2-carbaldehyde (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₈H₆BrN | C₉H₆BrNO | C₉H₈BrNO |

| Molecular Weight ( g/mol ) | 196.04 | 224.05 | 226.07[1] |

| Appearance | - | - | - |

| Melting Point (°C) | 92-96 | - | - |

| Purity (%) | ≥96 | - | >95[2] |

| CAS Number | 52415-29-9 | 105191-12-6 | 923197-75-5[2] |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Formylation of 6-bromoindole to 6-bromo-1H-indole-2-carbaldehyde. This step is typically achieved via a Vilsmeier-Haack reaction, which introduces a formyl group at the electron-rich C2 position of the indole ring.

-

Step 2: Reduction of 6-bromo-1H-indole-2-carbaldehyde to this compound. The aldehyde intermediate is then reduced to the primary alcohol using a suitable reducing agent such as sodium borohydride.

Protocol 1: Synthesis of 6-bromo-1H-indole-2-carbaldehyde

This protocol is a general procedure for the Vilsmeier-Haack formylation of 6-bromoindole. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

-

6-bromoindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 6-bromoindole (1.0 equivalent) in anhydrous dichloromethane (DCM) and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 6-bromo-1H-indole-2-carbaldehyde.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the intermediate aldehyde to the final alcohol product using sodium borohydride.

Materials:

-

6-bromo-1H-indole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6-bromo-1H-indole-2-carbaldehyde (1.0 equivalent) in a mixture of anhydrous tetrahydrofuran (THF) and anhydrous methanol (2:1 v/v) in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis confirms the disappearance of the starting aldehyde.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the organic solvents under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or silica gel column chromatography. An 85% yield has been reported for a similar reduction.

Mandatory Visualization

The following diagram illustrates the two-step synthetic workflow from 6-bromoindole to this compound.

Caption: Synthetic workflow for this compound.

References

Detailed Experimental Protocol for the Synthesis of (6-bromo-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive and detailed protocol for the synthesis of (6-bromo-1H-indol-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through the selective reduction of 6-bromo-1H-indole-2-carbaldehyde using sodium borohydride. This method is straightforward, efficient, and amenable to standard laboratory settings.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds frequently found in the structure of pharmacologically active molecules. The bromo-substituted indole scaffold, in particular, serves as a key intermediate for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening. This compound is a versatile intermediate, with the hydroxymethyl group allowing for a range of subsequent chemical transformations. The protocol herein describes a reliable method for its preparation via the reduction of the corresponding aldehyde.

Reaction Scheme